Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)13(9-15)6-4-5-7-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQTBXNODXXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate has been investigated for its pharmacological properties, particularly as a scaffold in drug design. Its unique spirocyclic structure allows for the modification of functional groups, which can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted modifications of the spirocyclic core, resulting in compounds that showed significant serotonin reuptake inhibition, a common mechanism for antidepressants .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for creating complex molecular architectures.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| N-Alkylation | Alkyl halides, base | N-alkylated derivatives |
| Amidation | Amine + coupling agents | Amides |
| Cyclization | Heat, catalysts | New heterocycles |
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning its interaction with neurotransmitter systems. Its structural features allow it to mimic natural neurotransmitters, potentially leading to novel treatments for neurological disorders.
Case Study: NMDA Receptor Modulation
A recent study explored the effects of this compound on NMDA receptors, which are critical in synaptic plasticity and memory function. Results indicated that certain derivatives could act as antagonists, providing a pathway for developing new cognitive enhancers or neuroprotective agents .
Material Science Applications
Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of polymers and nanomaterials due to its unique structural properties.
Table 2: Material Properties of this compound-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biocompatibility | Moderate |
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amino vs. Other Substituents
- Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1545158-39-1): Differs in the aza position (1-aza vs. 2-aza) and carboxylate placement.
- Tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate: Replaces the amino group with a cyano substituent, enabling click chemistry or nitrile hydrolysis. Synthesized via BF₃-mediated cyanidation at -78°C, highlighting the need for controlled conditions compared to amino group introduction .
- Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7): Contains a ketone (oxo) and a second nitrogen (7-aza).
Table 1: Substituent and Positional Variations
| Compound Name | Aza Position | Key Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 2-aza | 4-NH₂ | C₁₃H₂₄N₂O₂ | 240.34 |
| Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate | 1-aza | 4-NH₂ | C₁₃H₂₄N₂O₂ | 240.34 |
| Tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate | 2-aza | 1-CN | C₁₃H₂₁N₃O₂ | 251.33 |
| Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | 2,7-diaza | 6-O | C₁₂H₂₁N₂O₃ | 241.31 |
Stereochemical and Ring Size Differences
- Enantiomeric Forms: Tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) and its (R)-isomer (CAS 2201785-36-4) demonstrate the impact of chirality on biological activity. The target compound’s stereochemistry (if present) could similarly influence receptor binding .
Physicochemical Properties
- Solubility: The Boc group enhances organic solubility, critical for reaction handling. The amino group may improve aqueous solubility relative to cyano or oxo analogs.
- Stability: Boc protection stabilizes the amine against oxidation, while unprotected amino groups require inert storage conditions (2–8°C, dark) .
Biological Activity
Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1357354-51-8) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with biological systems. The compound's structure suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to cognition and mood.
1. Neuroprotective Effects
Research indicates that compounds similar to tert-butyl 4-amino-2-azaspiro[4.4]nonane have neuroprotective properties. These effects are often attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to neurodegenerative diseases.
2. Modulation of Receptor Activity
The compound may interact with neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin pathways. This interaction could lead to alterations in synaptic transmission and neuronal excitability.
Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of spirocyclic compounds, including derivatives of tert-butyl 4-amino-2-azaspiro[4.4]nonane, on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative damage markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | Baseline |
| Compound A | 85 | Reduced |
| Tert-butyl Compound | 92 | Significantly Reduced |
Study 2: Receptor Interaction
Another study focused on the interaction of similar spirocyclic compounds with serotonin receptors. The findings indicated that these compounds could act as partial agonists at specific receptor subtypes, which may contribute to their mood-enhancing effects.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Neuroprotection : Reduces oxidative stress and cell death in neuronal cells.
- Receptor Modulation : Acts on neurotransmitter receptors, potentially influencing mood and cognition.
Q & A
Q. Advanced
- DFT calculations : Model transition states (e.g., for ring-opening reactions) using Gaussian or ORCA.
- Molecular docking : Assess binding affinity in biological targets (e.g., glycosidase inhibition).
- Reactivity descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites .
What purification techniques isolate the compound effectively?
Q. Basic
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures.
- Flash chromatography : Optimize solvent gradients (e.g., 5:1 hexane/ethyl acetate).
- HPLC : Apply reverse-phase C18 columns for chiral separation if racemization occurs .
How can factorial design optimize reaction parameters?
Advanced
Implement a 2³ factorial design to test variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Responses : Yield, enantiomeric excess (HPLC).
- Analysis : Use ANOVA to identify significant interactions and derive predictive models .
What challenges arise in determining absolute configuration via X-ray?
Q. Advanced
- Anomalous dispersion : Use Cu-Kα radiation or heavy-atom derivatives if Friedel pairs lack sufficient contrast.
- Twinned crystals : Apply twin refinement in SHELXL. Validate with circular dichroism (CD) if chirality is biologically relevant .
Which analytical techniques confirm purity and identity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
